molecular formula C45H49NO12 B1241736 10-Deacetoxypaclitaxel

10-Deacetoxypaclitaxel

Número de catálogo: B1241736
Peso molecular: 795.9 g/mol
Clave InChI: JKUFNLVYPRJLGU-XAOCBTQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

10-Deacetoxypaclitaxel is a semi-synthetic derivative of paclitaxel, a microtubule-stabilizing agent widely used in cancer chemotherapy. Structurally, it lacks the acetyl group at the C-10 position of the baccatin III core (Figure 1), a modification that alters its pharmacokinetic and pharmacodynamic properties while retaining significant anticancer activity .

Synthesis: Early syntheses involved deoxygenation of 10-deacetylbaccatin III using tributyltin hydride . More efficient methods utilize samarium di-iodide to directly modify paclitaxel, achieving high yields . This compound has been a cornerstone for developing analogues with reduced toxicity or enhanced blood-brain barrier penetration .

Propiedades

Fórmula molecular

C45H49NO12

Peso molecular

795.9 g/mol

Nombre IUPAC

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H49NO12/c1-25-30-21-32(48)43(5)33(49)22-34-44(24-55-34,58-26(2)47)37(43)38(57-40(52)29-19-13-8-14-20-29)45(54,42(30,3)4)23-31(25)56-41(53)36(50)35(27-15-9-6-10-16-27)46-39(51)28-17-11-7-12-18-28/h6-20,31,33-38,49-50,54H,21-24H2,1-5H3,(H,46,51)/t31-,33-,34+,35-,36+,37-,38-,43+,44-,45+/m0/s1

Clave InChI

JKUFNLVYPRJLGU-XAOCBTQESA-N

SMILES isomérico

CC1=C2CC(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C

SMILES canónico

CC1=C2CC(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C

Sinónimos

10-deacetoxypaclitaxel

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Cytotoxicity and Microtubule Assembly

10-Deacetoxypaclitaxel exhibits cytotoxicity comparable to paclitaxel in multiple cancer cell lines. Key findings include:

  • NCI/ADR-RES Cells : this compound, 7-deoxypaclitaxel, and 10-deacetoxy-7-deoxypaclitaxel showed equivalent cytotoxicity to paclitaxel (IC50 values within the same nM range) .
  • P388 Leukemia Cells : In vitro, this compound (compound 87) matched paclitaxel’s potency .
  • B16 Melanoma Cells: Oxidation of this compound with m-chloroperbenzoic acid produced compound 20, which was 3× less cytotoxic than paclitaxel despite enhanced microtubule assembly activity .

Table 1: Cytotoxicity and Activity Comparison

Compound Cytotoxicity (vs. Paclitaxel) Microtubule Assembly Activity Key Cell Lines Tested
This compound Equivalent Equivalent NCI/ADR-RES, P388
7-Deoxypaclitaxel Equivalent Reduced NCI/ADR-RES
Compound 20 (oxidized) 3× Less Active Enhanced B16

P-Glycoprotein (P-gp) Interactions

P-gp efflux pump interactions influence drug resistance. Key differences:

  • This compound and 10-deacetoxy-7-deoxypaclitaxel interact less with P-gp in bovine brain endothelial cells compared to paclitaxel, suggesting reduced susceptibility to multidrug resistance .
  • 7-Deoxypaclitaxel retains strong P-gp binding, akin to paclitaxel .

Structural Analogues and Derivatives

10-Deacetyl-7-xylosyl Paclitaxel
  • Structure : Xylose moiety at C-7 and deacetylation at C-10 .
  • Activity : Improved pharmacological features (e.g., solubility, stability) while maintaining microtubule stabilization .
7-epi-10-Deacetyltaxol
  • Structure : Epimerization at C-7 and deacetylation at C-10 .
  • Role : Classified as a paclitaxel impurity (Paclitaxel Related Compound B) with retained cytotoxicity but altered stereochemistry .
10-Acetoacetyl Paclitaxel
  • Structure : Acetoacetyl group at C-10 .
  • Application : Investigated for prodrug strategies to enhance tumor targeting .

Key Research Insights

  • C-10 Modifications : Removal or substitution at C-10 is generally well-tolerated, preserving cytotoxicity . However, oxidation can unpredictably alter activity (e.g., compound 20) .
  • Pharmacokinetic Advantages : Reduced P-gp interaction in 10-deacetoxy derivatives may enhance brain penetration and circumvent resistance .
  • Derivative Potential: Xylosyl and acetoacetyl derivatives highlight the role of C-7 and C-10 modifications in optimizing drug properties .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.